molecular formula C13H17N3O2S B1418620 1-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine CAS No. 1154346-16-3

1-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine

Cat. No. B1418620
M. Wt: 279.36 g/mol
InChI Key: HMQBJMNINLKGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical name, MTPA, and is synthesized using specific methods.

Scientific Research Applications

Anticancer Activity

1-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine and its derivatives have shown potential in anticancer research. A study by Yakantham, Sreenivasulu, and Raju (2019) demonstrated the synthesis of similar compounds and their efficacy against various human cancer cell lines, including breast, lung, prostate, and breast cancer lines, highlighting their potential as anticancer agents (Yakantham, Sreenivasulu, & Raju, 2019).

Antimicrobial Activities

These compounds also play a significant role in antimicrobial research. Bektaş et al. (2007) and Başoğlu et al. (2013) synthesized novel derivatives that exhibited good to moderate activities against various test microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2007); (Başoğlu et al., 2013).

Nematocidal Activity

Liu et al. (2022) explored the nematocidal activity of 1,2,4-oxadiazole derivatives, finding that certain compounds showed promising activity against Bursaphelenchus xylophilus, a significant nematode pest (Liu, Wang, Zhou, & Gan, 2022).

Antiproliferative Properties

Research by Ahsan and Shastri (2015) involved synthesizing oxadiazole analogues and testing them for antiproliferative activity against various cancer cell lines, suggesting their potential use in cancer treatment (Ahsan & Shastri, 2015).

Photochemical Synthesis

Buscemi et al. (2001) and (1996) focused on the photochemical synthesis of oxadiazoles, exploring their photoreactivity and potential applications in various chemical syntheses (Buscemi, Pace, Calabrese, Vivona, & Metrangolo, 2001); (Buscemi, Vivona, & Caronna, 1996).

properties

IUPAC Name

1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-17-10-5-3-9(4-6-10)12-15-13(18-16-12)11(14)7-8-19-2/h3-6,11H,7-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQBJMNINLKGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C(CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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